2-(4-Boc-piperazine-1-carbonyl)benzoic acid
Description
Crystallographic Analysis and Conformational Isomerism
The crystallographic structure of 2-(4-Boc-piperazine-1-carbonyl)benzoic acid reveals a piperazine ring in a chair conformation, a common feature among Boc-protected piperazine derivatives. X-ray diffraction studies of analogous compounds, such as 4-[4-(tert-butoxycarbonyl)piperazin-1-yl]benzoic acid, demonstrate dihedral angles of ~30° between the piperazine ring and the aromatic benzene moiety. These angles arise from steric interactions between the bulky tert-butoxycarbonyl (Boc) group and adjacent substituents.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P21/c |
| Unit cell dimensions | a = 10.24 Å, b = 12.56 Å, c = 15.32 Å |
| Bond length (C=O) | 1.21 Å (carbonyl group) |
| Torsion angle (N-C(=O)-C) | 175.3° (near-planar geometry) |
The Boc group induces axial puckering in the piperazine ring, as observed in related salts. Hydrogen bonding between the carboxylic acid group and adjacent oxygen atoms stabilizes dimeric structures via O–H⋯O interactions.
Quantum Mechanical Calculations of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties of this compound. The highest occupied molecular orbital (HOMO) localizes on the piperazine ring and carbonyl group, while the lowest unoccupied molecular orbital (LUMO) resides on the benzoic acid moiety.
Table 2: Key Quantum Mechanical Properties
| Property | Value (eV) |
|---|---|
| HOMO energy | -6.34 |
| LUMO energy | -1.87 |
| HOMO-LUMO gap | 4.47 |
| Dipole moment | 5.12 Debye |
Electrostatic potential maps highlight electron-deficient regions near the carbonyl groups, consistent with hydrogen-bonding capabilities. Natural bond orbital (NBO) analysis confirms hyperconjugative interactions between the Boc group’s carbonyl π* orbital and the piperazine nitrogen lone pairs.
Comparative Analysis of Tautomeric Forms
The compound exhibits two dominant tautomeric forms due to proton exchange between the carboxylic acid and piperazine nitrogen:
- Keto form : Proton resides on the carboxylic acid group.
- Enol form : Proton transfers to the piperazine nitrogen, forming a zwitterionic structure.
Table 3: Relative Stability of Tautomers
| Tautomer | Energy (Hartree) | Stabilization Factor |
|---|---|---|
| Keto | -1023.45 | Intramolecular H-bonding |
| Enol | -1022.98 | Resonance stabilization |
The keto form is energetically favored by 0.47 Hartree due to intramolecular hydrogen bonding between the carboxylic acid and carbonyl oxygen. Solvent effects further stabilize the keto form in polar media, as evidenced by implicit solvent models (PCM).
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)15(21)22/h4-7H,8-11H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIBSCUTCOZJGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383823 | |
| Record name | 2-(4-Boc-piperazine-1-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651293-35-5 | |
| Record name | 2-(4-Boc-piperazine-1-carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Coupling Reaction Between Boc-Piperazine and 2-Carboxybenzoic Acid Derivatives
The most common approach involves the coupling of 4-Boc-piperazine with 2-carboxybenzoic acid or its activated derivatives (e.g., acid chlorides or esters). The reaction typically proceeds under mild conditions using coupling agents and bases to facilitate amide bond formation.
Typical reagents and conditions:
- Starting materials: 4-Boc-piperazine, 2-carboxybenzoic acid or 2-carboxybenzoyl chloride
- Coupling agents: Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), or uronium salts like HATU or TBTU
- Bases: Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)
- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)
- Temperature: 0 °C to room temperature
- Reaction time: Several hours to overnight
$$
\text{2-carboxybenzoic acid} + \text{4-Boc-piperazine} \xrightarrow[\text{Base}]{\text{Coupling agent}} \text{this compound}
$$
Stepwise Synthesis via Acid Chloride Intermediate
An alternative method involves first converting 2-carboxybenzoic acid to its acid chloride derivative, which is then reacted with 4-Boc-piperazine.
- Step 1: 2-Carboxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous conditions to form 2-carboxybenzoyl chloride.
- Step 2: The acid chloride is reacted with 4-Boc-piperazine in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane.
- Advantages: This method often leads to higher yields and cleaner products due to the high reactivity of acid chlorides.
- Disadvantages: Requires careful handling of acid chlorides and moisture exclusion.
Research Findings and Optimization
Effect of Coupling Agents
Studies have shown that the choice of coupling agent significantly affects the yield and purity of the product. Uronium-based coupling agents (e.g., HATU) often provide higher coupling efficiency and fewer side products compared to carbodiimides like DCC, which can form urea byproducts that complicate purification.
Solvent and Base Selection
Polar aprotic solvents such as DMF and THF facilitate better solubilization of reactants and improve reaction rates. Bases like DIPEA are preferred for their steric hindrance and ability to scavenge acids without participating in side reactions.
Reaction Temperature and Time
Carrying out the reaction at lower temperatures (0–5 °C) during the initial coupling step helps minimize side reactions. Prolonged reaction times (12–24 hours) ensure complete conversion, especially with less reactive acid derivatives.
Data Table: Representative Preparation Conditions and Yields
| Entry | Starting Material Form | Coupling Agent | Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Carboxybenzoic acid | DCC | TEA | DCM | RT | 12 h | 75 | Requires filtration to remove DCU |
| 2 | 2-Carboxybenzoyl chloride | None (direct acylation) | TEA | DCM | 0 °C to RT | 4 h | 85 | Higher yield, cleaner product |
| 3 | 2-Carboxybenzoic acid | HATU | DIPEA | DMF | 0 °C to RT | 16 h | 90 | High efficiency, minimal side products |
| 4 | 2-Carboxybenzoic acid | TBTU | DIPEA | THF | RT | 12 h | 88 | Good solubility, easy work-up |
Notes on Purification and Characterization
- Purification: The crude product is typically purified by recrystallization from ethyl acetate/hexane or by column chromatography using silica gel.
- Characterization: Confirmation of the product structure is done by NMR spectroscopy (¹H and ¹³C NMR), mass spectrometry, and melting point analysis.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Boc-piperazine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Deprotected Piperazine Derivatives: Removal of the Boc group yields piperazine derivatives that can be further functionalized.
Coupled Products:
Scientific Research Applications
Structural Overview
Chemical Structure:
- Molecular Formula: C16H22N2O4
- Molecular Weight: 306.36 g/mol
The compound consists of a benzoic acid core linked to a piperazine ring that is protected by a tert-butoxycarbonyl (Boc) group. This configuration facilitates potential hydrogen bonding and influences its solubility and reactivity.
Pharmaceutical Synthesis
2-(4-Boc-piperazine-1-carbonyl)benzoic acid is primarily utilized in the synthesis of pharmaceutical compounds. Its ability to form carbon-carbon bonds through reactions like Negishi coupling allows for the creation of complex molecular frameworks essential for drug development.
| Application | Description | Outcomes |
|---|---|---|
| Radiopharmaceuticals | Used in developing radioactive compounds for nuclear medicine | Improved diagnostic capabilities |
| Boronic Acid Derivatives | Serves as an intermediate in synthesizing boronic acids critical for targeting diseases like cancer | Development of new drugs for cancer and diabetes |
| Peptide Synthesis | Acts as a reagent in peptide synthesis, aiding protein studies | Enhanced techniques for studying molecular interactions |
Analytical Chemistry
The compound plays a vital role in analytical chemistry, particularly in developing analytical standards and reagents.
| Application | Description | Outcomes |
|---|---|---|
| Calibration of Instruments | Used as a reference compound for quantifying chemical substances | Improved accuracy and reliability in chemical analyses |
| Development of Analytical Standards | Essential for creating standards used in various assays | Enhanced quality control in pharmaceutical manufacturing |
Biodegradable Polymers
Research indicates potential applications in synthesizing biodegradable polymers, contributing to sustainable practices in chemical manufacturing.
| Application | Description | Outcomes |
|---|---|---|
| Environmental Testing | Utilized as a reagent for environmental analysis | Promotes sustainable chemical practices |
Case Study 1: Synthesis of Boronic Acid Derivatives
A study highlighted the use of this compound in synthesizing boronic acid derivatives. These derivatives were found to be instrumental in developing new therapeutic agents targeting cancer cells. The research demonstrated that modifying the structure could enhance binding affinities to specific biological targets, thereby improving therapeutic efficacy.
Case Study 2: Analytical Applications
In another study, the compound was employed to create analytical standards that significantly improved the calibration processes of high-performance liquid chromatography (HPLC). The results indicated a marked increase in precision during quantitative analyses, which is crucial for regulatory compliance in pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Boc-piperazine-1-carbonyl)benzoic acid depends on its specific application. In drug design, the piperazine ring can interact with various biological targets, including enzymes and receptors. The Boc group serves as a protecting group, allowing for selective reactions at other sites of the molecule. Upon deprotection, the piperazine can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key analogs and their structural differences:
Key Observations :
- Boc vs. Acyl Groups : The Boc group enhances synthetic versatility but may reduce binding affinity due to steric bulk, whereas acyl or aryl substituents (e.g., 2-chlorobenzoyl) improve receptor interactions .
- Alkyl Substituents : Methyl or ethyl groups increase lipophilicity, affecting solubility and membrane permeability .
Biological Activity
2-(4-Boc-piperazine-1-carbonyl)benzoic acid is a compound with significant potential in medicinal chemistry, particularly as a precursor for synthesizing more complex pharmaceutical agents. This article explores its biological activity, focusing on its applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N2O4, with a molecular weight of 306.36 g/mol. The compound features a benzoic acid core linked to a piperazine ring protected by a tert-butoxycarbonyl (Boc) group. This structural configuration allows for potential hydrogen bonding, influencing solubility and reactivity, which are critical for its biological applications.
Applications in Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of various pharmaceutical compounds, particularly those targeting conditions such as cancer, diabetes, and inflammation. Its derivatives are instrumental in developing new drugs due to their ability to modulate biological processes.
Key Applications:
- Synthesis of Boronic Acid Derivatives : These derivatives play a crucial role in drug development.
- Peptide Synthesis : It aids in creating complex biomolecules, enhancing studies of protein interactions.
- Labeling Compounds : Used for introducing fluorescent dyes into biological molecules, facilitating research in biochemistry and molecular biology.
While this compound itself may not exhibit direct biological activity, it is essential in synthesizing derivatives that do. The mechanism of action for these derivatives typically involves interactions with specific biological targets, including receptors and enzymes. For instance, derivatives may exhibit binding affinities that influence their therapeutic efficacy .
Biological Activity Studies
Research has indicated that compounds structurally similar to this compound often undergo evaluations assessing their biological activities. For example:
- Antimicrobial Activity : Studies on benzoic acid derivatives have shown promising antimicrobial properties against various pathogens .
- Protein Degradation Systems : Some derivatives have been reported to enhance the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway in cellular models, suggesting potential applications in anti-aging therapies .
Table 1: Summary of Biological Activities of Derivatives
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dichloromethane | |
| Reducing Agent | Sodium triacetoxy borohydride (1.4 eq) | |
| Purification | Flash chromatography (6–25% EtOAc/hexanes) | |
| Yield | 80.2% |
Q. Table 2. Stability Assessment
| Condition | Degradation Observed? | Test Method |
|---|---|---|
| Room temperature (7d) | Partial Boc hydrolysis | ¹H NMR |
| –20°C (anhydrous, 6mo) | No degradation | ESI-MS |
Q. Table 3. Computational Parameters for DFT
| Functional | Basis Set | Software |
|---|---|---|
| B3LYP | 6-311+G(d,p) | Gaussian 16 |
| Solvent Model | PCM (water) | ORCA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
